Cas no 18811-76-2 ([1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4',6,6'-tetranitro-)
18811-76-2 structure
Product Name:[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4',6,6'-tetranitro-
Numero CAS:18811-76-2
MF:C14H6N4O12
MW:422.217043399811
CID:213721
PubChem ID:99571
Update Time:2025-04-19
[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4',6,6'-tetranitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4',6,6'-tetranitro-
- 2-(2-carboxy-4,6-dinitrophenyl)-3,5-dinitrobenzoic acid
- 4,4',6,6'-Tetranitrodiphenic acid
- (+-)-4,6,4',6'-tetranitro-diphenic acid
- (+-)-4,6,4',6'-Tetranitro-diphensaeure
- 4,4',6,6'-Tetranitro-2,2'-biphenyldicarbonsaeure
- 4,4',6,6'-tetranitro-2,2'-dicarboxybiphenyl
- 4,4',6,6'-tetranitrobiphenyl-2,2'-dicarboxylic acid
- 4,6,4',6'-Tetranitro-diphensaeure
- 4.6.4'.6'-Tetranitro-diphensaeure
- AC1L40ZM
- AC1Q1YKP
- AG-E-37018
- AR-1F7578
- CHEMBL310849
- CTK0I1782
- NSC243733
- NSC 243733
- (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-
- 18811-76-2
- SCHEMBL1509253
- DTXSID80172158
- 2,4,4'-Trinitro-2',6-dicarboxybiphenyl
- NSC-243733
-
- Inchi: 1S/C14H6N4O12/c19-13(20)7-1-5(15(23)24)3-9(17(27)28)11(7)12-8(14(21)22)2-6(16(25)26)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)
- Chiave InChI: RGAYMEBIPKLZKV-UHFFFAOYSA-N
- Sorrisi: OC(C1C=C(C=C(C=1C1C(=CC(=CC=1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 421.99818
- Massa monoisotopica: 421.998222
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 30
- Conta legami ruotabili: 3
- Complessità: 701
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 258
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.858
- Punto di ebollizione: 579.7°C at 760 mmHg
- Punto di infiammabilità: 235.5°C
- Indice di rifrazione: 1.732
- PSA: 247.16
- LogP: 4.47560
[1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4',6,6'-tetranitro- Letteratura correlata
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
18811-76-2 ([1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4',6,6'-tetranitro-) Prodotti correlati
- 3215-92-7(2'-Nitro-4-Biphenylcarboxylic Acid)
- 236102-72-0(2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid)
- 28169-46-2(3,5-Dinitro-o-toluic Acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso